molecular formula C12H16N2 B6241438 4-phenyl-4,7-diazaspiro[2.5]octane CAS No. 1254981-68-4

4-phenyl-4,7-diazaspiro[2.5]octane

Cat. No. B6241438
CAS RN: 1254981-68-4
M. Wt: 188.3
InChI Key:
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Description

4-phenyl-4,7-diazaspiro[2.5]octane, also known as PDSO, is a cyclic organic compound belonging to the class of diazaspiro compounds. It is a colorless, odorless, and crystalline solid that is insoluble in water, but soluble in organic solvents. PDSO has been used for a variety of scientific research applications due to its unique properties and potential for use in drug design.

Mechanism of Action

The mechanism of action of 4-phenyl-4,7-diazaspiro[2.5]octane is not yet fully understood. However, it is believed that 4-phenyl-4,7-diazaspiro[2.5]octane may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 4-phenyl-4,7-diazaspiro[2.5]octane may also act as an anti-inflammatory agent by inhibiting the production of certain pro-inflammatory cytokines. Additionally, 4-phenyl-4,7-diazaspiro[2.5]octane has been shown to inhibit the growth of certain bacteria and fungi, likely through the inhibition of certain enzymes involved in their growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-phenyl-4,7-diazaspiro[2.5]octane have not yet been fully elucidated. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as the enzyme acetylcholinesterase. Additionally, 4-phenyl-4,7-diazaspiro[2.5]octane has been studied for its potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of 4-phenyl-4,7-diazaspiro[2.5]octane for lab experiments include its low cost and ease of synthesis. Additionally, 4-phenyl-4,7-diazaspiro[2.5]octane is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using 4-phenyl-4,7-diazaspiro[2.5]octane in lab experiments. For example, 4-phenyl-4,7-diazaspiro[2.5]octane is not soluble in water and must be dissolved in an organic solvent for use in experiments. Additionally, 4-phenyl-4,7-diazaspiro[2.5]octane is not very soluble in most organic solvents and must be heated to high temperatures for use in experiments.

Future Directions

There are a number of potential future directions for 4-phenyl-4,7-diazaspiro[2.5]octane research. For example, further studies could be conducted to elucidate the mechanism of action of 4-phenyl-4,7-diazaspiro[2.5]octane and to identify potential therapeutic applications. Additionally, further research could be conducted to explore the potential use of 4-phenyl-4,7-diazaspiro[2.5]octane as a bioactive molecule in drug design. Additionally, future studies could be conducted to determine the optimal conditions for the synthesis of 4-phenyl-4,7-diazaspiro[2.5]octane, as well as to identify potential new synthesis methods. Finally, further research could be conducted to explore the potential use of 4-phenyl-4,7-diazaspiro[2.5]octane in other scientific applications, such as in the development of new materials or in the synthesis of other organic compounds.

Synthesis Methods

The synthesis of 4-phenyl-4,7-diazaspiro[2.5]octane involves a multi-step process that begins with the synthesis of the precursor 4-phenyl-4-chloro-7-azaspiro[2.5]octane (PCASO). PCASO can be synthesized by reacting 4-phenyl-2-chloro-1,3-dioxane with sodium azide in an aqueous medium. The resulting PCASO can then be further reacted with sodium hydroxide to form 4-phenyl-4,7-diazaspiro[2.5]octane.

Scientific Research Applications

4-phenyl-4,7-diazaspiro[2.5]octane has been used for a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory drug, as well as for its ability to inhibit the growth of certain bacteria and fungi. 4-phenyl-4,7-diazaspiro[2.5]octane has also been investigated for its ability to inhibit the enzyme acetylcholinesterase, which has potential applications in the treatment of Alzheimer’s disease. Additionally, 4-phenyl-4,7-diazaspiro[2.5]octane has been studied for its potential use as a bioactive molecule in drug design.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-phenyl-4,7-diazaspiro[2.5]octane can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Benzaldehyde", "2,5-dimethoxyaniline", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and 2,5-dimethoxyaniline in the presence of acetic acid to form 4-phenyl-2,5-dimethoxyphenylamine.", "Step 2: Reduction of 4-phenyl-2,5-dimethoxyphenylamine with sodium borohydride in ethanol to form 4-phenyl-2,5-dimethoxyphenylethylamine.", "Step 3: Cyclization of 4-phenyl-2,5-dimethoxyphenylethylamine with hydrochloric acid to form 4-phenyl-4,7-diazaspiro[2.5]octane.", "Step 4: Purification of the product by extraction with diethyl ether and washing with sodium hydroxide solution." ] }

CAS RN

1254981-68-4

Product Name

4-phenyl-4,7-diazaspiro[2.5]octane

Molecular Formula

C12H16N2

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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